3-Chloro-1-isopropyl-1H-pyrazol-4-amine

Catalog No.
S14057107
CAS No.
M.F
C6H10ClN3
M. Wt
159.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1-isopropyl-1H-pyrazol-4-amine

Product Name

3-Chloro-1-isopropyl-1H-pyrazol-4-amine

IUPAC Name

3-chloro-1-propan-2-ylpyrazol-4-amine

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

InChI

InChI=1S/C6H10ClN3/c1-4(2)10-3-5(8)6(7)9-10/h3-4H,8H2,1-2H3

InChI Key

SZHRWJJDSFMIEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)Cl)N

3-Chloro-1-isopropyl-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole class of heterocyclic compounds. It features a pyrazole ring substituted with a chlorine atom at the third position and an isopropyl group at the first position, along with an amino group at the fourth position. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties.

, including:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide, leading to the formation of pyrazole oxides.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, yielding reduced pyrazole derivatives.
  • Substitution Reactions: The chlorine atom in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles to form new derivatives.

The biological activity of 3-Chloro-1-isopropyl-1H-pyrazol-4-amine has been explored in various studies. It exhibits potential anti-inflammatory and analgesic properties, making it a candidate for drug development. Additionally, its structural similarity to other bioactive compounds suggests it may interact with specific biological targets, although further research is needed to elucidate its mechanisms of action.

Several synthesis methods have been reported for 3-Chloro-1-isopropyl-1H-pyrazol-4-amine:

  • Direct Chlorination: The synthesis can involve chlorination of 1-isopropyl-1H-pyrazol-4-amine using chlorine gas or a chlorinating agent under controlled conditions.
  • Nucleophilic Substitution: Starting from 3-bromo-1-isopropyl-1H-pyrazol-4-amine, treatment with a suitable nucleophile can lead to the formation of the desired chloro compound.

3-Chloro-1-isopropyl-1H-pyrazol-4-amine finds applications primarily in the pharmaceutical industry. Its potential as an anti-inflammatory agent positions it as a candidate for developing new medications. Furthermore, its unique structure may allow for applications in agrochemicals as a pesticide or herbicide.

Interaction studies involving 3-Chloro-1-isopropyl-1H-pyrazol-4-amine have indicated that it may interact with various enzymes and receptors in biological systems. Preliminary studies suggest that it could inhibit specific pathways involved in inflammation and pain, although detailed pharmacological profiling is necessary to confirm these interactions.

Several compounds share structural similarities with 3-Chloro-1-isopropyl-1H-pyrazol-4-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
3-Bromo-1-isopropyl-1H-pyrazol-4-amineBromine substitution at the same positionPotential for different reactivity due to bromine
4-Amino-3-chloropyrazoleAmino group at the fourth positionDifferent biological activity profile
3-Methyl-1-isopropyl-1H-pyrazolMethyl substitution instead of chlorineAltered pharmacological properties

3-Chloro-1-isopropyl-1H-pyrazol-4-amine stands out due to its specific chlorine substitution and isopropyl group, which may confer unique biological activities compared to these similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

159.0563250 g/mol

Monoisotopic Mass

159.0563250 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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